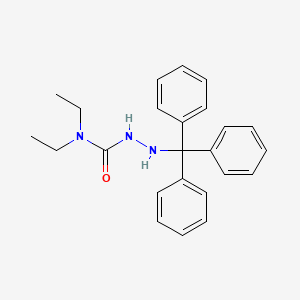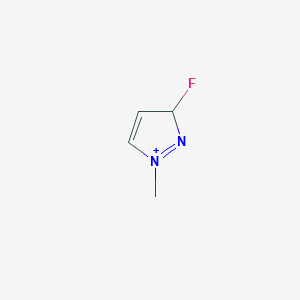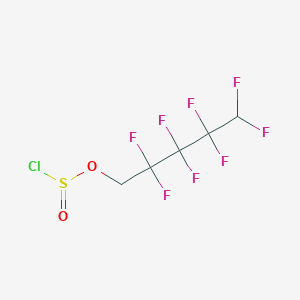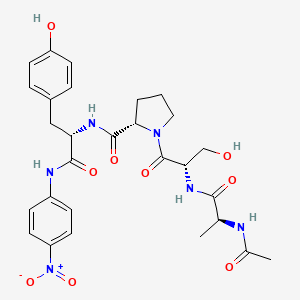
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide: is a chemical compound known for its unique structure and properties. It features a hydrazine core substituted with diethyl and triphenylmethyl groups, making it a versatile molecule in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at 85°C . This method provides moderate to excellent yields and high purity of the amide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups, such as triphenylmethyl, is common to protect functional groups during synthesis and can be removed under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a protective group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways. The triphenylmethyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
N,N-Dimethylhydrazine: A simpler hydrazine derivative with different reactivity and applications.
Triphenylmethylhydrazine: Shares the triphenylmethyl group but differs in the substitution pattern and reactivity.
Uniqueness: N,N-Diethyl-2-(triphenylmethyl)hydrazine-1-carboxamide is unique due to its combination of diethyl and triphenylmethyl groups, providing a balance of steric hindrance and reactivity. This makes it a valuable compound in various chemical and biochemical applications.
Propriétés
Numéro CAS |
313989-86-5 |
|---|---|
Formule moléculaire |
C24H27N3O |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1,1-diethyl-3-(tritylamino)urea |
InChI |
InChI=1S/C24H27N3O/c1-3-27(4-2)23(28)25-26-24(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,26H,3-4H2,1-2H3,(H,25,28) |
Clé InChI |
PMXYHSWCILUSIL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)

![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)


![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)

![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
